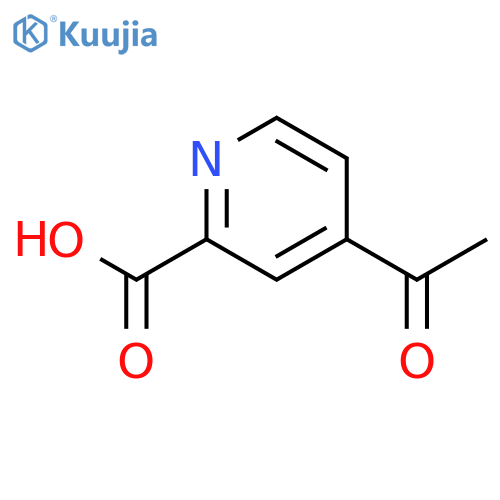Cas no 20857-22-1 (4-Acetylpicolinic acid)

4-Acetylpicolinic acid structure
商品名:4-Acetylpicolinic acid
4-Acetylpicolinic acid 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-2-Pyridinecarboxylic acid
- 4-acetylpyridine-2-carboxylic acid
- 4-Acetylpicolinic acid
- CS-0373023
- 20857-22-1
- 4-Acetylpicolinicacid
- 2-Pyridinecarboxylic acid, 4-acetyl-
- MFCD18261945
- BS-50165
- DB-166902
- F73424
- SCHEMBL9966085
- SB53259
-
- インチ: InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12)
- InChIKey: DMJROSDEYMBQOR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=NC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 165.042593085g/mol
- どういたいしつりょう: 165.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 67.3Ų
4-Acetylpicolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1222384-1g |
4-Acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$650 | 2024-06-03 | |
| Chemenu | CM178004-1g |
4-acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$635 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02631-25g |
4-Acetylpicolinic acid |
20857-22-1 | 95% | 25g |
$3500 | 2023-09-07 | |
| Chemenu | CM178004-1g |
4-acetylpicolinic acid |
20857-22-1 | 95% | 1g |
$495 | 2022-06-12 | |
| TRC | A192755-100mg |
4-Acetylpicolinic acid |
20857-22-1 | 100mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A192755-10mg |
4-Acetylpicolinic acid |
20857-22-1 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192755-50mg |
4-Acetylpicolinic acid |
20857-22-1 | 50mg |
$ 160.00 | 2022-06-08 | ||
| Aaron | AR002KGW-1g |
2-Pyridinecarboxylic acid, 4-acetyl- |
20857-22-1 | 97% | 1g |
$516.00 | 2025-02-12 | |
| Aaron | AR002KGW-250mg |
2-Pyridinecarboxylic acid, 4-acetyl- |
20857-22-1 | 97% | 250mg |
$191.00 | 2025-02-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A83450-1g |
4-acetylpyridine-2-carboxylic acid |
20857-22-1 | 98% | 1g |
¥5682.0 | 2022-04-28 |
4-Acetylpicolinic acid 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
20857-22-1 (4-Acetylpicolinic acid) 関連製品
- 4021-13-0(4-ethylpyridine-2-carboxylic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:20857-22-1)4-Acetylpicolinic acid

清らかである:99%/99%
はかる:250mg/1g
価格 ($):166.0/446.0